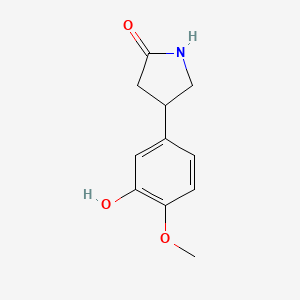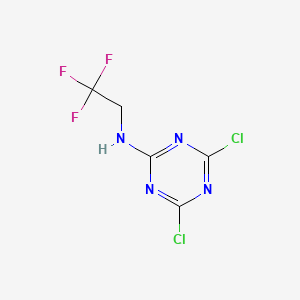![molecular formula C12H18N4O4S B8639442 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a cyclopropylamino group, a propylamino group, a nitro group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-(Cyclopropylamino)propylamino)-3-aminobenzenesulfonamide, while substitution reactions can introduce various functional groups to the amino moieties .
Aplicaciones Científicas De Investigación
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopropylamino)-N-(3-hydroxypentyl)-3-nitrobenzamide
- 4-(Cyclopropylamino)-3-nitrobenzenesulfonamide
Uniqueness
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to the presence of both cyclopropylamino and propylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C12H18N4O4S |
|---|---|
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
4-[3-(cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H18N4O4S/c13-21(19,20)10-4-5-11(12(8-10)16(17)18)15-7-1-6-14-9-2-3-9/h4-5,8-9,14-15H,1-3,6-7H2,(H2,13,19,20) |
Clave InChI |
QMITZABGWGHHAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














